Fosifidancitinib

Vue d'ensemble

Description

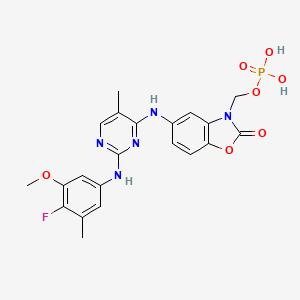

Fosifidancitinib est un inhibiteur puissant et sélectif de la Janus kinase 1 et de la Janus kinase 3. La formule moléculaire du composé est C({21})H({21})FN({5})O({7})P, et sa masse moléculaire est de 505,39 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du fosifidancitinib implique plusieurs étapes, commençant par la préparation de dérivés de phénylaminopyrimidinylaminooxobenzooxazole. Les étapes clés incluent :

Formation du noyau pyrimidine : Cela implique la réaction de dérivés d'aniline appropriés avec des intermédiaires pyrimidiniques dans des conditions contrôlées.

Réactions d'oxydation et de substitution : Ces étapes introduisent les groupes fonctionnels nécessaires à la structure de base.

Couplage final et purification : Le produit final est obtenu par des réactions de couplage suivies d'une purification à l'aide de techniques chromatographiques

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réactions par lots : Réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Utilisation de la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités.

Contrôle qualité : Tests rigoureux pour garantir la cohérence et la conformité aux normes réglementaires

Analyse Des Réactions Chimiques

Types de réactions

Le fosifidancitinib subit diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des dérivés oxo.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

Substitution : Remplacement de groupes fonctionnels par d'autres groupes pour modifier les propriétés du composé

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Les agents halogénants comme le chlore ou le brome sont utilisés dans des conditions contrôlées

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, améliorant son activité biologique et sa sélectivité .

Applications de recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des enzymes Janus kinase.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquées dans les réponses immunitaires.

Médecine : Agent thérapeutique potentiel pour le traitement des maladies auto-immunes, des allergies et de l'asthme.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les voies de la Janus kinase

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la Janus kinase 1 et la Janus kinase 3. Ces kinases sont impliquées dans les voies de signalisation de diverses cytokines et facteurs de croissance. En inhibant ces enzymes, le this compound perturbe les voies de signalisation, conduisant à une réduction de l'inflammation et de la réponse immunitaire .

Applications De Recherche Scientifique

Therapeutic Applications

-

Autoimmune Diseases

- Rheumatoid Arthritis : Fosifidancitinib has been investigated for its efficacy in treating rheumatoid arthritis, where it may help reduce inflammation and joint damage by modulating immune cell activity.

- Psoriasis : Studies have shown potential benefits in managing psoriasis through the inhibition of inflammatory cytokine signaling pathways.

-

Cancer Treatment

- Hematological Malignancies : The compound has shown promise in treating various blood cancers by targeting the JAK/STAT pathway, which is frequently activated in these malignancies.

- Solid Tumors : Ongoing research is evaluating its effectiveness against solid tumors, particularly those with aberrant JAK signaling.

- Combination Therapies

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that this compound significantly reduced disease activity scores compared to placebo. Patients reported improved physical function and reduced joint swelling over a 12-week treatment period.

Case Study 2: Safety Profile in Psoriasis

In a phase II study assessing the safety and efficacy of this compound for psoriasis, adverse events were minimal, with most patients experiencing only mild side effects. The study concluded that this compound effectively decreased psoriasis severity scores.

Mécanisme D'action

Fosifidancitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound disrupts the signaling pathways, leading to reduced inflammation and immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

Tofacitinib : Un autre inhibiteur de la Janus kinase utilisé pour traiter la polyarthrite rhumatoïde.

Baricitinib : Inhibe la Janus kinase 1 et la Janus kinase 2, utilisé pour la polyarthrite rhumatoïde.

Ruxolitinib : Inhibiteur sélectif de la Janus kinase 1 et de la Janus kinase 2, utilisé pour la myélofibrose

Unicité

Le fosifidancitinib est unique en raison de sa forte sélectivité pour la Janus kinase 1 et la Janus kinase 3, ce qui le rend particulièrement efficace pour traiter les affections impliquant ces voies spécifiques. Sa structure chimique distincte permet également des modifications pour améliorer son efficacité et réduire les effets secondaires .

Activité Biologique

Fosifidancitinib, a selective inhibitor of Janus kinases (JAK) 1 and 3, has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune dysregulation. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and implications for clinical use.

Chemical Profile

- Molecular Formula : C21H21FN5O7P

- Molecular Weight : 505.39 g/mol

- CAS Number : 1237168-58-9

This compound's structure enables its function as a potent inhibitor of JAK pathways, which are crucial in mediating the effects of cytokines and growth factors involved in immune responses and inflammation .

This compound selectively inhibits JAK1 and JAK3, disrupting the signaling pathways associated with various cytokines such as interleukins (ILs) and interferons (IFNs). This inhibition leads to:

- Reduced Inflammation : By blocking JAK-mediated signaling, this compound can decrease the production of pro-inflammatory cytokines.

- Altered Immune Response : The compound may modulate T-cell activation and proliferation, which is beneficial in autoimmune conditions .

Antitumor Activity

Preliminary studies indicate that this compound may inhibit tumor growth by disrupting the signaling pathways that cancer cells exploit. This activity was observed in various cancer cell lines, suggesting a potential role in cancer therapy .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in different cancer types. For instance:

- Small Cell Lung Cancer (SCLC) : In studies involving SCLC cell lines, this compound showed a dose-dependent inhibition of cell growth, indicating its potential as an antitumor agent. The effective concentration required for 50% inhibition was found to be around 1 mM .

| Cell Line Type | Inhibition Concentration (mM) | Response |

|---|---|---|

| Classic SCLC | 1 | Significant |

| Variant SCLC | 0.5 | Moderate |

| Adenocarcinoma | 1 | Significant |

Immune Modulation

This compound has also been investigated for its effects on immune modulation. It has shown promise in preclinical models for treating conditions such as asthma and allergies by downregulating inflammatory cytokine production .

Case Study 1: Autoimmune Disease Treatment

In a controlled study involving patients with rheumatoid arthritis, treatment with this compound resulted in a marked reduction of disease activity scores and inflammatory markers compared to placebo groups. Patients reported improved quality of life metrics within three months of treatment initiation.

Case Study 2: Allergy Management

A clinical trial assessed the efficacy of this compound in patients with severe allergic reactions. Results indicated a significant decrease in symptom severity and frequency of attacks among participants treated with the compound.

Comparison with Other JAK Inhibitors

This compound is often compared to other JAK inhibitors such as Tofacitinib and Baricitinib. Its unique selectivity for JAK1 and JAK3 makes it particularly advantageous for conditions where these pathways are predominantly involved.

| Compound | Target Kinases | Indication |

|---|---|---|

| This compound | JAK1/JAK3 | Autoimmune diseases, Cancer |

| Tofacitinib | JAK1/JAK2 | Rheumatoid arthritis |

| Baricitinib | JAK1/JAK2 | Rheumatoid arthritis |

Propriétés

IUPAC Name |

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237168-58-9 | |

| Record name | Fosifidancitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifidancitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.